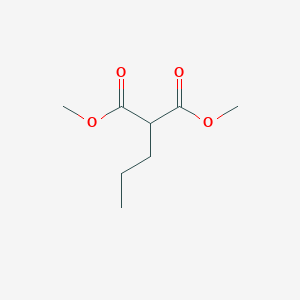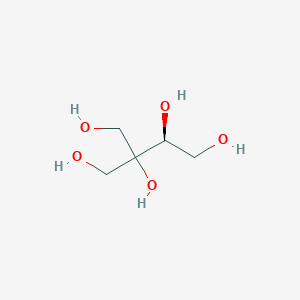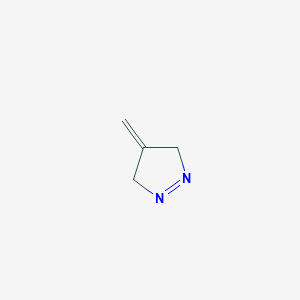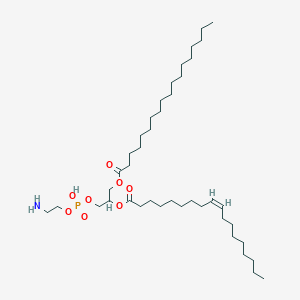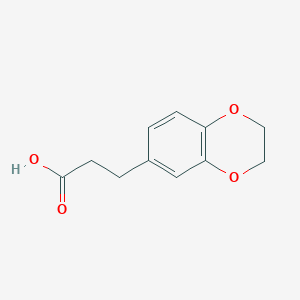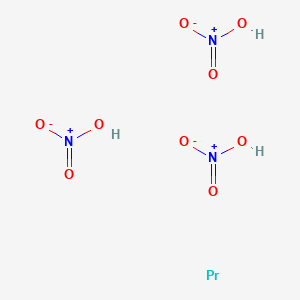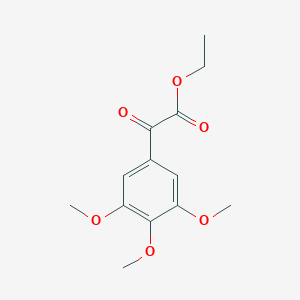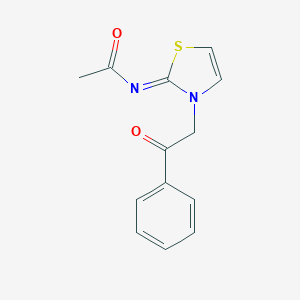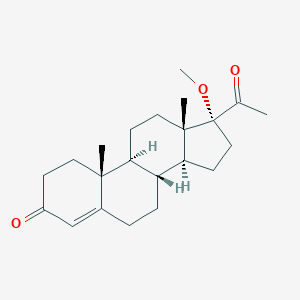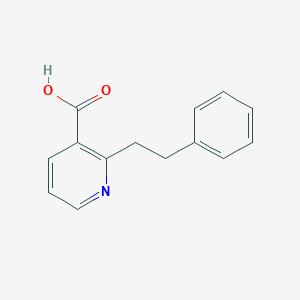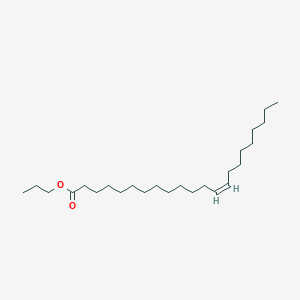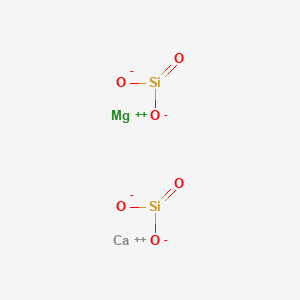
Diopside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diopside, also known as calcium magnesium silicate, is a compound with the chemical formula CaMgO6Si2. It is a white, crystalline substance that is commonly found in nature as a mineral. This compound is known for its excellent insulating properties and strength, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diopside can be synthesized through high-temperature reactions involving magnesium oxide and silicon dioxide. The reaction typically occurs at temperatures above 1400°C, where the reactants are combined to form the desired compound .
Industrial Production Methods
In industrial settings, silicic acid, calcium magnesium salt is often produced as a byproduct of the Pidgeon process, which is a major route for producing magnesium metal. In this process, a mixture of magnesium and calcium oxides reacts with silicon to yield magnesium metal and calcium magnesium silicate .
Chemical Reactions Analysis
Types of Reactions
Diopside undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: In the presence of reducing agents, it can be reduced to its constituent elements.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed
The major products formed from these reactions include various oxides, such as calcium oxide and magnesium oxide, as well as silicon dioxide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of silicic acid, calcium magnesium salt involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Diopside can be compared with other similar compounds, such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating agent.
Magnesium Silicate (MgSiO3): Commonly used in the cosmetic and pharmaceutical industries.
Sodium Silicate (Na2SiO3): Used in detergents, adhesives, and as a sealant.
The uniqueness of silicic acid, calcium magnesium salt lies in its combined properties of calcium and magnesium, which provide enhanced strength and insulating properties compared to other silicates .
Properties
CAS No. |
12765-06-9 |
|---|---|
Molecular Formula |
CaMgO4Si |
Molecular Weight |
156.47 g/mol |
IUPAC Name |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChI Key |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Key on ui other cas no. |
12765-06-9 |
Synonyms |
basalt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



